molecular formula C9H17NO2 B13297418 4-(Oxolan-3-yl)piperidin-4-ol

4-(Oxolan-3-yl)piperidin-4-ol

Cat. No.: B13297418
M. Wt: 171.24 g/mol
InChI Key: XWGZFVMZMBQNNQ-UHFFFAOYSA-N
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Description

4-(Oxolan-3-yl)piperidin-4-ol is a chemical compound that features a piperidine ring substituted with an oxolane (tetrahydrofuran) ring and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxolan-3-yl)piperidin-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine derivatives with oxolane derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(Oxolan-3-yl)piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce a variety of functional groups onto the piperidine ring .

Scientific Research Applications

4-(Oxolan-3-yl)piperidin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(Oxolan-3-yl)piperidin-4-ol involves its interaction with specific molecular targets. The hydroxyl group and the piperidine ring play crucial roles in its binding and activity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and oxolane-containing molecules. Examples include:

Uniqueness

4-(Oxolan-3-yl)piperidin-4-ol is unique due to its combination of a piperidine ring with an oxolane ring and a hydroxyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

4-(oxolan-3-yl)piperidin-4-ol

InChI

InChI=1S/C9H17NO2/c11-9(2-4-10-5-3-9)8-1-6-12-7-8/h8,10-11H,1-7H2

InChI Key

XWGZFVMZMBQNNQ-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2(CCNCC2)O

Origin of Product

United States

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